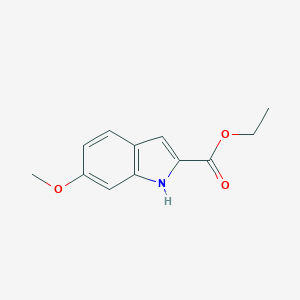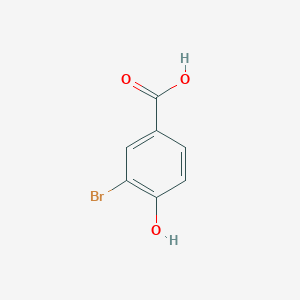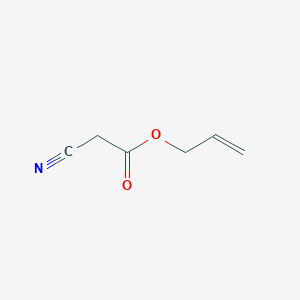
3-Benzyl-6-isopropyl-2,5-piperazinedione
Overview
Description
3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available.
Mechanism of Action
Target of Action
Cyclo(Phe-Val), also known as 2,5-Piperazinedione, 3-benzyl-6-isopropyl- or 3-Benzyl-6-isopropyl-2,5-piperazinedione, is a cyclic dipeptide that has been found to interact with various targets. It’s worth noting that similar cyclic dipeptides have been found to interact with various cellular and molecular targets, influencing a range of biological processes .
Biochemical Pathways
Cyclo(Phe-Val) has been found to influence various biochemical pathways. For instance, it has been shown to upregulate the mRNA and protein expression of heme oxyense-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) both in vivo and in vitro . It also promotes the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) while inhibiting its degradation through binding with Kelch-like ECH-associated protein 1 (Keap1) . These actions suggest that Cyclo(Phe-Val) may play a role in oxidative stress responses.
Pharmacokinetics
It’s worth noting that cyclic peptides like cyclo(phe-val) are known to have better biological activity compared to their linear counterparts . They are also predicted to have a better pharmacokinetic and toxic profile to humans .
Result of Action
The results of Cyclo(Phe-Val)'s action are varied and depend on the context. For instance, it has been found to significantly alleviate liver pathological damage and hepatic dysfunction induced by excessive reactive oxygen species (ROS) accumulation in both chick embryo liver and HepG2 cells . It also inhibits the excessive production of ROS, suggesting that its action may be related to its antioxidant capability .
Action Environment
The action of Cyclo(Phe-Val) can be influenced by various environmental factors. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the lipid composition of these membranes . .
Properties
IUPAC Name |
3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932398 | |
| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-71-6 | |
| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Piperazinedione, 3-benzyl-6-isopropyl- and where has it been found?
A1: 2,5-Piperazinedione, 3-benzyl-6-isopropyl- is a cyclic dipeptide, a class of natural products often found in microorganisms. It has been identified in the liposoluble components of the Chinese medicinal plant Pinellia pedatisecta [].
Q2: What are the potential biological activities of 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?
A2: While specific studies on the bioactivity of this particular compound are limited, its presence in Pinellia pedatisecta, a plant used traditionally for medicinal purposes, suggests potential bioactivity. Further research is needed to confirm and characterize its biological effects.
Q3: Are there other similar cyclic dipeptides found in nature, and do they share any common activities?
A3: Yes, cyclic dipeptides are a diverse group of natural products. Several studies highlight the presence of various cyclic dipeptides in diverse organisms, including bacteria, fungi, and plants [, , , , , , , , ]. Some common activities attributed to cyclic dipeptides include antibacterial, antifungal, antitumor, and enzyme inhibitory effects.
Q4: What are the implications of finding this compound in both a plant and microbial sources?
A4: The presence of 2,5-Piperazinedione, 3-benzyl-6-isopropyl- in both a plant (Pinellia pedatisecta) and microbial sources raises interesting questions about its origin and potential roles. It could be produced by the plant itself, by endophytic microorganisms living within the plant, or obtained through interactions with the surrounding environment. This finding highlights the complex interplay between different organisms and their chemical constituents.
Q5: What analytical techniques are used to identify and characterize 2,5-Piperazinedione, 3-benzyl-6-isopropyl-?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used to identify and characterize this compound []. This technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


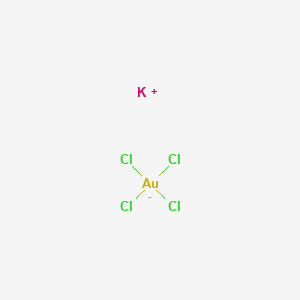
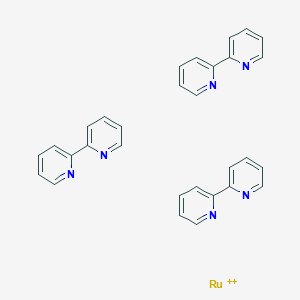


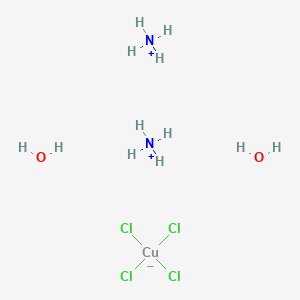

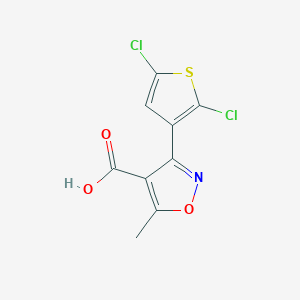

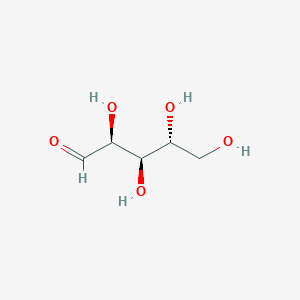
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
